CC/C(C1=CC=CC=C1)=C(C2=CC=C(O)C=C2)/C3=CC=C(OCCN(C)C)C=C3
.
The synthesis of Norendoxifen involves a multi-step process starting from Tamoxifen. Initially, Tamoxifen undergoes N-demethylation to form N-Desmethyltamoxifen, followed by 4-hydroxylation to yield Endoxifen (4-hydroxy-N-desmethyltamoxifen) . Finally, a second N-demethylation of Endoxifen produces Norendoxifen. The synthesis can be carried out using chemical methods or through enzymatic biotransformation using human liver microsomes or expressed cytochrome P450 enzymes [, ]. The resulting product is often a mixture of E- and Z- isomers, requiring further separation techniques like HPLC for isolating each isomer.
(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, a triarylethylene derivative, shares structural similarities with Tamoxifen and its other metabolites [, ]. The core structure consists of a central ethylene moiety with three phenyl rings attached. The "E" and "Z" designation refer to the configuration of the substituents around the double bond in the ethylene group. E-Norendoxifen has the bulky substituents on opposite sides of the double bond, while Z-Norendoxifen has them on the same side. This difference in configuration impacts the spatial orientation of the molecule, potentially influencing its interactions with biological targets like the estrogen receptor and aromatase .
Norendoxifen, primarily through its E-isomer, is a potent inhibitor of aromatase (CYP19A1), demonstrating competitive inhibition with a Ki value of 70 ± 9 nM . This inhibition prevents the conversion of androgens to estrogens, leading to a reduction in estrogen levels, crucial in hormone-dependent breast cancer treatment. Additionally, Norendoxifen has been investigated for its inhibitory effects on other cytochrome P450 enzymes, including CYP1A2, CYP3A4, CYP3A5, and CYP2C19 . While the E- and Z-isomers display comparable potencies against these enzymes, the inhibitory effects of Norendoxifen are less pronounced compared to its potent inhibition of aromatase. This suggests a relative selectivity of Norendoxifen for aromatase inhibition.
The primary mechanism of action of (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is through its antiestrogenic activity. Both E- and Z- isomers compete with estrogen for binding to the estrogen receptor (ER), thereby blocking estrogenic signaling in cells [, ]. This antiestrogenic action is particularly important in hormone-responsive breast cancer cells, where estrogen promotes cell growth and proliferation. By inhibiting estrogen signaling, Norendoxifen can effectively suppress the growth of these cancer cells. Furthermore, E-Norendoxifen exhibits potent and competitive inhibition of aromatase, further contributing to its antiestrogenic effects by reducing estrogen biosynthesis .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: